molecular formula C13H20N4O2S B11804055 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Cat. No.: B11804055
M. Wt: 296.39 g/mol
InChI Key: WTSQQJQCPPHJIM-UHFFFAOYSA-N
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Description

1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, a pyridine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-sulfonyl chloride with pyrrolidine to form 3-(pyrrolidin-1-ylsulfonyl)pyridine. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(Pyrrolidin-1-ylsulfonyl)pyridine
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
  • 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Comparison: 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1-(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)piperazine

InChI

InChI=1S/C13H20N4O2S/c18-20(19,17-7-1-2-8-17)13-11-15-4-3-12(13)16-9-5-14-6-10-16/h3-4,11,14H,1-2,5-10H2

InChI Key

WTSQQJQCPPHJIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3

Origin of Product

United States

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